羟基法舒地尔

描述

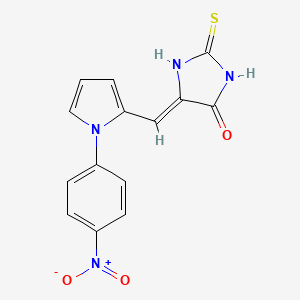

羟基法舒地尔是法舒地尔的代谢产物,法舒地尔是一种强效的Rho激酶抑制剂。 羟基法舒地尔在抑制Rho激酶方面比法舒地尔显示出更好的活性,使其成为科学研究中的一种重要化合物 .

科学研究应用

作用机制

生化分析

Biochemical Properties

Hydroxyfasudil interacts with several biomolecules, primarily functioning as an inhibitor of Rho-associated protein kinase 1 . This interaction plays a crucial role in the regulation of the cytoskeleton, cell adhesion, and motility .

Cellular Effects

Hydroxyfasudil has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce proteinuria and polyuria, as well as increase urine osmolarity in animal models of renal ischemia-reperfusion injury . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Hydroxyfasudil exerts its effects at the molecular level primarily through its inhibition of Rho-associated protein kinase 1 . This inhibition leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, Hydroxyfasudil has been observed to have significant effects over time. For example, it has been shown to improve renal perfusion and creatinine clearance over time in rat models of acute renal ischemia-reperfusion injury .

Dosage Effects in Animal Models

The effects of Hydroxyfasudil vary with different dosages in animal models. For instance, in rat models of acute renal ischemia-reperfusion injury, Hydroxyfasudil treatment resulted in reduced proteinuria and polyuria, as well as increased urine osmolarity .

Metabolic Pathways

It is known to interact with enzymes such as cAMP-dependent protein kinase catalytic subunit alpha .

Transport and Distribution

It is known that Hydroxyfasudil can decrease the excretion rate of certain compounds, which could result in a higher serum level .

Subcellular Localization

It is known that the Rho-associated kinases ROCK1 and ROCK2, which Hydroxyfasudil inhibits, have different subcellular localizations .

准备方法

羟基法舒地尔可以通过多种方法合成。一种常见的合成路线涉及法舒地尔的羟基化。 高纯度羟基法舒地尔半水合物制备方法包括连续加入5-异喹啉 . 另一种方法包括制备羟基法舒地尔注射液,其中含有羟基法舒地尔和N-酰基甲基牛磺酸钠 . 工业生产方法通常包括蛋白质沉淀作为样品制备,然后进行反相色谱与串联质谱联用 .

化学反应分析

羟基法舒地尔经历了几种类型的化学反应,包括氧化、还原和取代。 羟基法舒地尔中的羟基很容易通过酯化和醚化进行衍生化 . 这些反应中常用的试剂包括酸和碱,它们促进酯和醚的水解。 这些反应的主要产物包括羟基法舒地尔乙酸酯、羟基法舒地尔磷酸酯和1-甲氧基法舒地尔 .

相似化合物的比较

与其他类似化合物相比,羟基法舒地尔是独特的,因为它对Rho激酶具有强效和特异性抑制作用。 类似的化合物包括法舒地尔、羟基法舒地尔乙酸酯、羟基法舒地尔磷酸酯和1-甲氧基法舒地尔 . 虽然法舒地尔是母体化合物,但羟基法舒地尔表现出更好的活性以及更长的作用持续时间 . 羟基法舒地尔乙酸酯和羟基法舒地尔磷酸酯是旨在改善稳定性和生物利用度的衍生物 .

属性

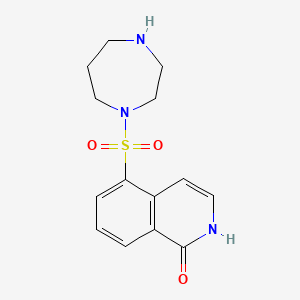

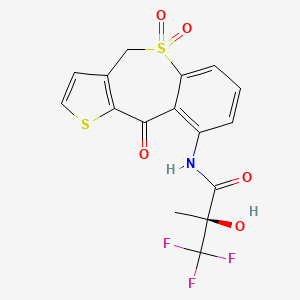

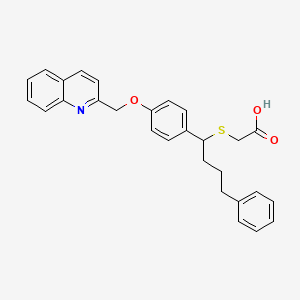

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVGJDAFCZAWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147222 | |

| Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-72-6 | |

| Record name | Hydroxyfasudil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HA 1100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyfasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYFASUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH4AU7P63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydroxyfasudil interact with ROCK and what are the downstream effects of this interaction?

A1: Hydroxyfasudil acts as an ATP-competitive inhibitor of ROCK, primarily targeting the isoforms ROCK1 and ROCK2. [] By inhibiting ROCK, hydroxyfasudil prevents the phosphorylation of several downstream targets, including the myosin-binding subunit of myosin light chain phosphatase (MYPT1). [, , , , ] This inhibition of MYPT1 phosphorylation leads to increased myosin light chain phosphatase (MLCP) activity, promoting smooth muscle relaxation and vasodilation. [, , , , ] Additionally, hydroxyfasudil has been shown to increase endothelial nitric oxide synthase (eNOS) expression and activity, further contributing to its vasodilatory and protective effects in various disease models. [, , ]

Q2: Does hydroxyfasudil demonstrate selectivity for specific ROCK isoforms?

A2: Yes, hydroxyfasudil exhibits a preference for inhibiting ROCK1 and ROCK2 compared to other kinases. [] While it can inhibit Rho-kinase α and β with high potency (97.6% and 97.7% inhibition at 10 μM), it does not significantly inhibit other protein kinases at the same concentration. []

Q3: What is the role of Rho-kinase in regulating vascular tone, and how does hydroxyfasudil interfere with this process?

A3: Rho-kinase plays a crucial role in regulating vascular tone by modulating the sensitivity of smooth muscle contractile proteins to calcium. [, ] It achieves this by phosphorylating MYPT1, which inhibits MLCP, leading to increased myosin light chain (MLC) phosphorylation and smooth muscle contraction. [, ] Hydroxyfasudil, by inhibiting ROCK, effectively shifts this balance towards relaxation by preventing MYPT1 phosphorylation, ultimately leading to vasodilation. [, , , ]

Q4: Can you elaborate on the relationship between hydroxyfasudil, eNOS, and its implications for vascular health?

A4: Studies have shown that hydroxyfasudil can upregulate eNOS expression and activity, leading to increased nitric oxide (NO) production. [, , ] NO is a potent vasodilator and plays a crucial role in maintaining vascular health. [, , ] By enhancing eNOS activity, hydroxyfasudil contributes to its vasoprotective effects in conditions like ischemia-reperfusion injury and pulmonary hypertension. [, ]

Q5: What is the molecular formula and molecular weight of hydroxyfasudil?

A5: The molecular formula of hydroxyfasudil is C16H21N3O4S. Its molecular weight is 347.42 g/mol.

Q6: Is there any information available regarding the spectroscopic data of hydroxyfasudil?

A6: While the provided research papers primarily focus on the pharmacological aspects of hydroxyfasudil, detailed spectroscopic data (e.g., NMR, IR) is not explicitly presented.

A6: The provided research articles primarily focus on the pharmacological and therapeutic potential of hydroxyfasudil. They do not delve into details regarding the aforementioned aspects.

Q7: How is hydroxyfasudil metabolized in the body?

A7: Hydroxyfasudil is an active metabolite of fasudil, primarily metabolized by the enzyme aldehyde oxidase (AO). [] There are species differences in the metabolism of fasudil to hydroxyfasudil, with significant differences observed between rats, humans, and dogs. []

Q8: Are there any sex differences in the pharmacokinetics of hydroxyfasudil?

A8: Studies in rats indicate that the AO activity responsible for converting fasudil to hydroxyfasudil is gender-dependent, suggesting potential sex differences in the pharmacokinetics of hydroxyfasudil. []

Q9: What preclinical models have been used to investigate the therapeutic potential of hydroxyfasudil?

A9: Several animal models have been employed to investigate the effects of hydroxyfasudil, including models of subarachnoid hemorrhage, cerebral ischemia, cystitis, pulmonary hypertension, coronary vasospasm, and cardiac allograft vasculopathy. [, , , , , , ] These studies have provided valuable insights into its potential therapeutic applications.

Q10: What are the main findings from preclinical studies on the therapeutic efficacy of hydroxyfasudil?

A10: Preclinical studies have demonstrated the efficacy of hydroxyfasudil in reducing cerebral vasospasm, improving bladder function, alleviating pulmonary hypertension, protecting against ischemia-reperfusion injury, suppressing cardiac allograft vasculopathy, and reducing cognitive impairments. [, , , , , ] These findings highlight its therapeutic potential in various disease states.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

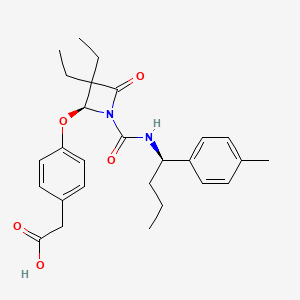

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)